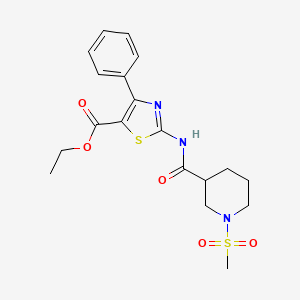
Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
The presence of the thiazole ring, piperidine moiety, and methylsulfonyl group contributes to its diverse biological properties.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, similar to other thiazole derivatives .
- Modulation of Receptor Activity : Its structural components may allow it to act as a modulator for certain receptors, influencing cellular signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
The mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated by the interaction with apoptotic pathways.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibits moderate activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The compound's efficacy suggests a potential role in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring and piperidine structure can significantly affect potency and selectivity:
- Thiazole Modifications : Substituents on the thiazole ring have been shown to enhance anticancer activity.
- Piperidine Variants : Alterations in the piperidine moiety can improve solubility and bioavailability, impacting overall efficacy.
Case Studies
Several case studies have documented the successful application of this compound in preclinical settings:
- Study on Tumor Models : In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
- Synergistic Effects with Other Agents : When combined with standard chemotherapeutics, enhanced cytotoxicity was observed, suggesting potential for combination therapies .
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, research has shown that similar thiazole-based compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate may demonstrate comparable effects due to its structural similarities.
-
Antimicrobial Properties
- The compound has potential antimicrobial activity, as evidenced by studies on related thiazole derivatives. For example, derivatives have been synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects . This suggests that this compound could be explored for its antibacterial properties.
-
Enzyme Inhibition
- The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, research into similar compounds has highlighted their ability to inhibit kinases linked to cancer progression . This opens avenues for further exploration of this compound as a potential therapeutic agent in targeted therapies.
Case Studies
- Synthesis and Evaluation of Thiazole Derivatives
- Structure-Based Drug Design
属性
IUPAC Name |
ethyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-3-27-18(24)16-15(13-8-5-4-6-9-13)20-19(28-16)21-17(23)14-10-7-11-22(12-14)29(2,25)26/h4-6,8-9,14H,3,7,10-12H2,1-2H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWAOEXBZGMAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













